
1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H7Cl2NO. It is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone typically involves the chlorination of 5-methylpyridin-3-yl ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(2-Chloro-4-methylthiazol-5-yl)ethanone
Comparison: 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H7Cl2NO |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(4,6-dichloro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-7(9)6(5(2)12)3-11-8(4)10/h3H,1-2H3 |
InChI Key |
YZIOPSIXDALHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.